4,4-Dimethylpent-1-yn-3-amine hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomerism Considerations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for complex organic molecules containing multiple functional groups. The primary International Union of Pure and Applied Chemistry name is designated as 4,4-dimethylpent-1-yn-3-amine;hydrochloride, which accurately reflects the compound's structural hierarchy and functional group priority. The nomenclature system prioritizes the alkyne functionality in the principal chain, with the amine group receiving secondary consideration in the naming convention.
The molecular formula C₇H₁₄ClN encompasses both the organic base component (C₇H₁₃N) and the associated hydrochloric acid component. The systematic naming approach begins with the identification of the longest carbon chain containing the highest priority functional group, which in this case is the pentyne backbone. The alkyne functionality receives priority over the amine group according to International Union of Pure and Applied Chemistry hierarchy rules, establishing the pent-1-yn foundation for the systematic name.
Stereochemical considerations introduce additional complexity to the nomenclature system, particularly regarding the chiral center at the third carbon position. The compound exists in enantiomeric forms, with the (3R)-4,4-dimethylpent-1-yn-3-amine hydrochloride representing one specific stereoisomer. The absolute configuration designation follows the Cahn-Ingold-Prelog priority rules, where the tertiary amine carbon serves as the stereogenic center. The presence of the terminal alkyne, the amine group, the quaternary carbon bearing two methyl groups, and the remaining methyl group creates the necessary four different substituents required for chirality.
| Structural Feature | Nomenclature Impact | Priority Level |
|---|---|---|
| Terminal alkyne | Defines primary chain as pent-1-yn | Highest |
| Primary amine | Designated as 3-amine substituent | Secondary |
| Geminal dimethyl groups | Numbered as 4,4-dimethyl substitution | Tertiary |
| Stereogenic center | Requires (R) or (S) designation | Configuration |
| Hydrochloride salt | Added as ;hydrochloride suffix | Salt form |
The stereoisomeric relationship between different enantiomers necessitates careful nomenclature distinction. The (3R)-configuration represents the absolute stereochemistry where the priority sequence around the chiral carbon follows a clockwise arrangement when viewed from the appropriate perspective. This stereochemical designation becomes crucial for pharmaceutical applications where biological activity often depends on specific three-dimensional arrangements.
Chemical Abstracts Service Registry Number and European Community Number Assignment
The Chemical Abstracts Service registry system assigns unique numerical identifiers to ensure unambiguous compound identification across global chemical databases. The primary Chemical Abstracts Service registry number for this compound is 1803604-27-4, which corresponds to the racemic or unspecified stereochemical form of the compound. This registration encompasses the complete hydrochloride salt structure and serves as the primary identifier for regulatory and commercial purposes.
The stereochemically defined (3R)-enantiomer receives a distinct Chemical Abstracts Service registry number of 1783844-00-7, highlighting the importance of stereochemical specification in chemical registration systems. This separate registration acknowledges that enantiomers, while sharing identical molecular formulas and connectivity, represent distinct chemical entities with potentially different biological and physical properties.
European Community number assignments follow the European Inventory of Existing Chemical Substances and European List of Notified Chemical Substances systems for regulatory identification within European Union frameworks. The compound this compound receives European Community number 983-786-6, while the (3R)-stereoisomer is assigned European Community number 101-266-1. These distinct European Community numbers reflect the regulatory recognition of stereoisomeric differences and the need for separate identification systems.
| Compound Form | Chemical Abstracts Service Number | European Community Number | Registration Date |
|---|---|---|---|
| Racemic/unspecified | 1803604-27-4 | 983-786-6 | 2016-05-20 |
| (3R)-enantiomer | 1783844-00-7 | 101-266-1 | 2020-06-05 |
The temporal progression of registration dates reveals the evolving understanding and commercial interest in stereochemically defined compounds. The initial registration of the racemic form in 2016 preceded the specific (3R)-enantiomer registration by four years, suggesting increased focus on stereochemical purity and specific biological applications.
Database modification dates indicate ongoing updates and refinements to compound information, with both forms showing recent modifications in 2025, demonstrating continued scientific and commercial relevance. These frequent updates reflect the dynamic nature of chemical information systems and the importance of maintaining current and accurate compound data.
Synonymous Terminology in Chemical Databases
Chemical database systems employ various terminological approaches to ensure comprehensive compound identification and cross-referencing capabilities. The primary synonym for this compound includes the simplified designation "4,4-dimethylpent-1-yn-3-amine;hydrochloride," which maintains the systematic structure while providing alternative formatting. This semicolon notation specifically separates the organic base component from the inorganic acid component, following established conventions for salt nomenclature.
Database-specific identifier codes serve as internal reference systems within major chemical information platforms. The PubChem Compound Identifier for the primary compound is CID 119031411, while the (3R)-stereoisomer receives CID 146155788. These numerical identifiers facilitate rapid database searches and cross-referencing between different chemical information systems.
Systematic synonym variations include multiple formatting approaches for the same chemical entity. Alternative representations include "this compound" (without semicolon separation), "DXC60427" (as a commercial or research code), and various database-specific abbreviated forms. The (3R)-stereoisomer additionally employs synonyms such as "(3R)-4,4-dimethylpent-1-yn-3-aminehydrochloride" (without spacing) and "(3R)-4,4-Dimethylpent-1-yn-3-amine;hydrochloride" (with capitalization variations).
International Chemical Identifier and Simplified Molecular Input Line Entry System representations provide standardized structural encoding methods for database integration. The International Chemical Identifier for the racemic form is "InChI=1S/C7H13N.ClH/c1-5-6(8)7(2,3)4;/h1,6H,8H2,2-4H3;1H," while the (3R)-stereoisomer includes additional stereochemical information as "InChI=1S/C7H13N.ClH/c1-5-6(8)7(2,3)4;/h1,6H,8H2,2-4H3;1H/t6-;/m0./s1".
| Database System | Primary Identifier | Alternative Synonyms | Structural Encoding |
|---|---|---|---|
| PubChem | CID 119031411 | DXC60427 | SMILES: CC(C)(C)C(C#C)N.Cl |
| Chemical Abstracts Service | 1803604-27-4 | Various formatting | International Chemical Identifier string |
| European Community | 983-786-6 | Regulatory synonyms | Systematic nomenclature |
| Commercial suppliers | Multiple trade codes | Supplier-specific | Proprietary identifiers |
The Simplified Molecular Input Line Entry System notation "CC(C)(C)C(C#C)N.Cl" provides a linear representation of the molecular structure, facilitating computer-based structure searches and chemical informatics applications. The stereochemically defined version employs "CC(C)(C)C@HN.Cl" to specify the absolute configuration at the chiral center.
Depositor-supplied synonyms in various databases reflect the diverse origins and applications of compound information. These synonyms often include research laboratory codes, commercial product numbers, and abbreviated systematic names that facilitate identification across different scientific and industrial contexts. The multiplicity of synonymous terms underscores the importance of comprehensive database cross-referencing systems for accurate compound identification and information retrieval.
Properties
IUPAC Name |
4,4-dimethylpent-1-yn-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-5-6(8)7(2,3)4;/h1,6H,8H2,2-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXMXRUISKVVCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,4-Dimethylpent-1-yn-3-amine hydrochloride (CAS Number: 1803604-27-4) is a chemical compound with the molecular formula C₇H₁₄ClN and a molecular weight of approximately 147.64 g/mol. This compound is characterized by its unique structural properties, which include a branched alkyne and an amine functional group. Its hydrochloride form enhances solubility and stability, making it a candidate for various biological applications and research.
Chemical Structure and Properties
The structural formula of this compound is as follows:
This compound features a terminal alkyne group, which is significant for its reactivity and potential interactions with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may influence enzyme activity and receptor binding, leading to various physiological effects. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may bind to receptors, altering their activity and impacting signaling pathways.
Biological Activities
Research has identified several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines indicate possible applications in oncology.
- Neuropharmacological Effects : The compound has been explored for its effects on the central nervous system, potentially influencing neurotransmitter systems.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
Study 1: Antimicrobial Properties
A study assessed the antimicrobial efficacy of the compound against common bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent .
Study 2: Cytotoxic Effects on Cancer Cells
In vitro experiments were conducted on human cancer cell lines to evaluate cytotoxicity. The compound exhibited dose-dependent effects, with IC50 values indicating effective inhibition of cell proliferation .
Study 3: Neuropharmacological Assessment
Research involving animal models evaluated the impact of the compound on behavior indicative of neuropharmacological effects. Results suggested alterations in locomotion and anxiety-related behaviors, warranting further exploration into its mechanism of action .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3,3-Dimethylbutanamine | Similar branched structure | Different branching affects reactivity |
| 2-Methylpropanamine | Contains fewer methyl groups | Less steric hindrance compared to 4,4-dimethyl |
| 1-Pentyne | Straight-chain alkyne | Lacks amino functionality |
The unique branching and functional groups in this compound contribute to its distinct chemical properties and potential applications compared to these similar compounds.
Scientific Research Applications
Medicinal Chemistry Applications
- Antiparasitic Activity : Research has indicated that compounds related to 4,4-dimethylpent-1-yn-3-amine hydrochloride exhibit significant antiparasitic properties. A study demonstrated its effects on Leishmania donovani, suggesting potential therapeutic applications in treating parasitic infections.
- Neurotransmitter Modulation : The compound is structurally similar to known neurotransmitter modulators. Its amine functionality may allow it to interact with neurotransmitter receptors, potentially leading to applications in neuropharmacology .
- Synthesis of Bioactive Molecules : This compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals .
Organic Synthesis Applications
- Building Block for Organic Synthesis : Due to its alkyne functional group, this compound is utilized as a building block in organic synthesis. It participates in reactions such as nucleophilic additions and cycloadditions, facilitating the construction of complex organic frameworks .
- Catalysis : The compound can be employed in catalytic processes where it acts as a ligand or catalyst precursor, enhancing reaction efficiency and selectivity in various organic transformations .
Case Study 1: Antiparasitic Effects
A study published in a peer-reviewed journal focused on the antiparasitic activity of related compounds against Leishmania donovani. The results indicated that specific modifications of the amine structure could enhance efficacy against this pathogen, paving the way for further exploration of this compound in drug development.
Case Study 2: Neuropharmacological Properties
Another investigation explored the interaction of similar compounds with neurotransmitter systems. The findings suggested that certain derivatives could modulate serotonin and dopamine pathways, indicating potential applications in treating mood disorders and neurodegenerative diseases .
Data Table: Comparison of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Features
The following compounds share structural similarities with 4,4-Dimethylpent-1-yn-3-amine hydrochloride, primarily in their alkyne and amine groups, but differ in chain length, substituent positions, and branching (see Table 1):
Table 1: Structural Comparison of Alkyne-Containing Amine Hydrochlorides
*Similarity scores derived from structural alignment algorithms ().
Key Differences and Implications
a) Alkyne Position and Reactivity
- 4,4-Dimethylpent-1-yn-3-amine HCl : The terminal alkyne (C1–C2) enhances reactivity in click chemistry (e.g., azide-alkyne cycloaddition) compared to internal alkynes like Pent-4-yn-1-amine HCl .
- Pent-4-yn-1-amine HCl : Internal alkyne reduces acidity and reactivity, making it less suitable for conjugation reactions.
b) Steric and Electronic Effects
- 3-Methylpent-1-yn-3-amine HCl : A single methyl branch at C3 creates a chiral center, which may influence biological activity or crystallization behavior .
c) Solubility and Stability
- All compounds are hydrochlorides, improving water solubility. However, longer chains (e.g., pentane backbone in the target compound) may reduce solubility compared to shorter analogs like Prop-2-yn-1-amine HCl.
Preparation Methods
Synthesis of 4,4-Dimethylpent-1-yn-3-amine (Parent Amine)
The key step in preparing 4,4-dimethylpent-1-yn-3-amine involves constructing the carbon skeleton containing the terminal alkyne and the amine functionality at the 3-position with two methyl groups at the 4-position.
- Starting Materials: Typically, a ketone or aldehyde precursor bearing the 4,4-dimethyl substitution is reacted with appropriate alkynyl reagents to introduce the alkyne moiety.
- Alkyne Formation: The Sonogashira cross-coupling reaction is a common method to form carbon-carbon triple bonds. It involves coupling a terminal alkyne with an acyl chloride or other electrophilic partner under palladium catalysis.
- Amine Introduction: The amine group at the 3-position can be introduced by reductive amination or nucleophilic substitution methods on suitable intermediates.
- A procedure for synthesizing related propargyl compounds involves the reaction of 2,2,4,4-tetramethylpentan-3-one with alkynyl lithium reagents at low temperatures (-78 °C), followed by workup to yield the desired propargyl alcohol intermediate. This intermediate can be further converted to amines.
- Sonogashira coupling reactions catalyzed by Pd(PPh3)2Cl2 have been used to prepare ynones and related alkynyl compounds, which can be transformed into amines through subsequent reactions.
Conversion to Hydrochloride Salt
The preparation of 4,4-dimethylpent-1-yn-3-amine hydrochloride is straightforward and involves the acid-base reaction of the free amine with hydrochloric acid.
- Dissolve 4,4-dimethylpent-1-yn-3-amine in an appropriate solvent (e.g., ethanol or water).
- Add hydrochloric acid dropwise under controlled temperature conditions (often below 30 °C) to avoid side reactions.
- The hydrochloride salt precipitates or remains in solution depending on solvent and concentration.
- Isolate the hydrochloride salt by filtration or evaporation.
- Dry the product under reduced pressure.
This process enhances the compound's stability and solubility in aqueous media, which is critical for handling and further applications.
Detailed Reaction Conditions and Optimization
Research Findings and Considerations
- The synthesis of the parent amine often involves multistep procedures including Sonogashira coupling, protection/deprotection steps, and reductive amination.
- The hydrochloride salt formation is a well-established method to improve physicochemical properties without altering the core structure.
- Optimization of reaction conditions such as temperature, solvent, and reagent stoichiometry is crucial for maximizing yield and purity.
- Safety precautions are necessary due to the irritant nature of amines and hydrochloric acid; standard laboratory protocols apply.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Parent Amine Synthesis | Sonogashira coupling, nucleophilic substitution, reductive amination | Pd catalyst, alkynyl lithium, reducing agents | High selectivity, modular synthesis | Requires low temperature control |
| Hydrochloride Salt Formation | Acid-base reaction with HCl | HCl in ethanol or aqueous solution, <30 °C | Enhances solubility and stability | Requires careful handling of acid |
Q & A
Q. What are the key steps in synthesizing 4,4-Dimethylpent-1-yn-3-amine hydrochloride, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves amination of propargyl halides or alkynes with dimethylamine under acidic conditions, followed by HCl salt formation. Optimizing reaction temperature (e.g., 0–5°C for acid-sensitive intermediates) and stoichiometry (e.g., 1.2 equivalents of dimethylamine to minimize byproducts) can improve yields. Post-synthesis purification via recrystallization in ethanol/ether mixtures enhances purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Use -NMR (δ ~2.1 ppm for methyl groups, δ ~2.8 ppm for amine protons) and -NMR (sp-hybridized carbons at ~70–80 ppm for the alkyne) to confirm the backbone. IR spectroscopy (C≡C stretch at ~2100–2260 cm) and UV-Vis (λ ~255 nm for conjugated amines) further validate functional groups .
Q. What are the best practices for handling and storing hydrochloride salts to ensure long-term stability in research settings?
Store the compound in airtight, light-resistant containers under inert gas (N) at −20°C. Avoid prolonged exposure to moisture, as hydrochloride salts are hygroscopic. Conduct regular stability assays (e.g., TLC or HPLC) to monitor decomposition .
Q. What analytical methods are validated for assessing the purity of this compound?
High-performance liquid chromatography (HPLC) with a C18 column and mobile phase (acetonitrile:water, 70:30 + 0.1% TFA) resolves impurities. Titration against standardized NaOH confirms HCl content. Melting point analysis (expected range: 150–155°C) provides additional purity validation .
Q. How should researchers select solvents and reagents to minimize decomposition during synthesis?
Use anhydrous solvents (e.g., THF or dichloromethane) and pre-dry reagents (e.g., molecular sieves for amines). Avoid protic solvents during alkyne formation to prevent side reactions. Acid scavengers like triethylamine can stabilize intermediates .
Advanced Questions
Q. How can researchers address discrepancies in crystallographic data during structure refinement of hydrochloride salts?
Use SHELXL for refinement, leveraging constraints for hydrogen bonding networks (e.g., N–H···Cl interactions). Validate against simulated powder XRD patterns from single-crystal data. Address twinning or disorder by refining occupancy ratios and applying restraints to bond lengths .
Q. What computational approaches predict the reactivity or stability of this compound under varying conditions?
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model protonation states and predict degradation pathways (e.g., hydrolysis at the alkyne). Molecular dynamics simulations assess thermal stability in solvent environments .
Q. How can one design experiments to elucidate side-reaction mechanisms in alkyne-containing amine hydrochlorides?
Employ isotopic labeling (e.g., -dimethylamine) to trace byproduct formation. Use in-situ FTIR to monitor intermediate species. Quench reactions at timed intervals and analyze via GC-MS to identify transient intermediates .
Q. In cases of conflicting spectroscopic data, what strategies confirm molecular structure and identify isomers?
Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare experimental IR/Raman spectra with computational predictions. Single-crystal XRD definitively distinguishes regioisomers or stereoisomers .
Q. What methodologies study hydrogen bonding networks and lattice energy in hydrochloride salts?
Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, van der Waals). Lattice energy calculations (using PIXEL or DFT) correlate with melting points and solubility. Pair distribution function (PDF) analysis probes short-range order in amorphous phases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
